molecular formula C22H35NS B14734706 2-Pentadecyl-1,3-benzothiazole CAS No. 6277-30-1

2-Pentadecyl-1,3-benzothiazole

Cat. No.: B14734706
CAS No.: 6277-30-1
M. Wt: 345.6 g/mol
InChI Key: ASSZNFRDAUDJKI-UHFFFAOYSA-N
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Description

2-Pentadecyl-1,3-benzothiazole is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring The compound is characterized by the presence of a pentadecyl group attached to the nitrogen atom of the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pentadecyl-1,3-benzothiazole can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with a long-chain aldehyde, such as pentadecanal, under acidic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: 2-aminobenzenethiol reacts with pentadecanal in the presence of an acid catalyst, such as hydrochloric acid, to form the intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Pentadecyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield the corresponding amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted benzothiazoles.

Scientific Research Applications

2-Pentadecyl-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-pentadecyl-1,3-benzothiazole varies depending on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

2-Pentadecyl-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:

    2-Methyl-1,3-benzothiazole: Known for its use in the synthesis of dyes and pigments.

    2-Amino-1,3-benzothiazole: Widely used in medicinal chemistry for the development of pharmaceuticals.

    2-Phenyl-1,3-benzothiazole: Investigated for its anticancer properties.

Properties

CAS No.

6277-30-1

Molecular Formula

C22H35NS

Molecular Weight

345.6 g/mol

IUPAC Name

2-pentadecyl-1,3-benzothiazole

InChI

InChI=1S/C22H35NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22-23-20-17-15-16-18-21(20)24-22/h15-18H,2-14,19H2,1H3

InChI Key

ASSZNFRDAUDJKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=NC2=CC=CC=C2S1

Origin of Product

United States

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